molecular formula C14H21BrN2O2 B2864322 Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate CAS No. 2004615-73-8

Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate

Cat. No.: B2864322
CAS No.: 2004615-73-8
M. Wt: 329.238
InChI Key: IKPHLOALKUUDIC-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate: is a synthetic organic compound with the molecular formula C14H21BrN2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of azido, cyano, or thiol derivatives.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies and reaction mechanisms.

Biology:

  • Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

  • Tert-butyl N-(2-bromoethyl)carbamate
  • Tert-butyl 3-bromopropylcarbamate
  • 3-(Boc-amino)propyl bromide

Uniqueness: Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate is unique due to the presence of the 3-bromophenyl group, which imparts distinct reactivity and binding properties compared to other similar compounds. This structural feature makes it particularly valuable in the synthesis of complex organic molecules and in pharmaceutical research .

Properties

IUPAC Name

tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2/c1-14(2,3)19-13(18)17-9-12(16)8-10-5-4-6-11(15)7-10/h4-7,12H,8-9,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPHLOALKUUDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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